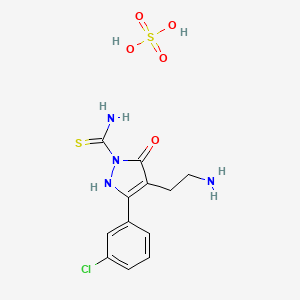

4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate

描述

4-(2-Aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate is a pyrazole-based heterocyclic compound characterized by a 3-chlorophenyl substituent, an aminoethyl side chain, and a carbothioamide sulphate group. The 3-chlorophenyl group enhances lipophilicity, while the sulphate moiety improves aqueous solubility, making it a candidate for pharmaceutical or agrochemical applications .

属性

IUPAC Name |

4-(2-aminoethyl)-5-(3-chlorophenyl)-3-oxo-1H-pyrazole-2-carbothioamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4OS.H2O4S/c13-8-3-1-2-7(6-8)10-9(4-5-14)11(18)17(16-10)12(15)19;1-5(2,3)4/h1-3,6,16H,4-5,14H2,(H2,15,19);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJMNISGVICZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=O)N(N2)C(=S)N)CCN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Formation of the Pyrazole Ring: Cyclocondensation of hydrazine derivatives with appropriate β-keto compounds or α,β-unsaturated ketones.

- Introduction of the 3-Chlorophenyl Group: Incorporation via substituted benzaldehydes or acetophenones bearing the 3-chloro substituent.

- Attachment of the 2-Aminoethyl Side Chain: Usually through nucleophilic substitution or reductive amination on a suitable intermediate.

- Formation of the Carbothioamide Group: Reaction of the pyrazole intermediate with thiosemicarbazide or related thiourea derivatives.

- Sulphate Salt Formation: Final step involves salt formation by reaction with sulfuric acid or sulfate esters to improve solubility and stability.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aldol condensation | 3-chloroacetophenone, aromatic aldehyde, 40% NaOH in ethanol | Room temp (25°C) | 4–8 hours | ~85 | Chalcone intermediate formation |

| Cyclization with thiosemicarbazide | Thiosemicarbazide, NaOH, ethanol | 80°C reflux | 8–12 hours | ~76 | Pyrazole ring and carbothioamide formation |

| Aminoethyl substitution | Bromoethylamine, anhydrous isopropanol | Room temp (25°C) | 6 hours | ~70 | Nucleophilic substitution |

| Sulphate salt formation | Sulfuric acid or sulfate ester | Room temp | 1–2 hours | Quantitative | Salt formation for improved properties |

Analytical and Purification Techniques

- Purification: Recrystallization from ethanol or isopropanol is commonly used after each step to ensure high purity.

- Characterization:

- Melting point determination (typical mp for final compound ~185–187 °C).

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Elemental analysis to verify C, H, N, S content within ±0.3% of theoretical values.

- High-performance liquid chromatography (HPLC) for purity assessment (≥95% purity).

- Salt confirmation: Ion chromatography or conductometric titration confirms sulphate counterion presence.

Research Findings and Optimization Notes

- The reaction times and temperatures are optimized to maximize yield while minimizing side reactions such as polymerization or incomplete cyclization.

- Use of anhydrous solvents and inert atmosphere (nitrogen) during sensitive steps improves reproducibility.

- The choice of base (NaOH) concentration and solvent polarity critically affects the aldol condensation and cyclization efficiency.

- Sulphate salt formation is essential for pharmaceutical formulation due to enhanced solubility and stability.

- The presence of the 3-chloro substituent on the phenyl ring influences electronic effects, which can affect reaction rates and yields.

Summary Table of Key Synthetic Steps

| Intermediate/Product | Molecular Feature | Key Reagents | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Chalcone intermediate | α,β-unsaturated ketone with 3-chlorophenyl | 3-chloroacetophenone, aldehyde, NaOH | Aldol condensation | Ethanol, RT, 4–8 h | ~85 |

| Pyrazole-carbothioamide intermediate | Pyrazole ring + carbothioamide | Thiosemicarbazide, NaOH | Cyclocondensation | Ethanol reflux, 80°C, 8–12 h | ~76 |

| 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide | Pyrazole with aminoethyl side chain | Bromoethylamine, isopropanol | Nucleophilic substitution | RT, 6 h | ~70 |

| Sulphate salt of final compound | Sulphate salt | Sulfuric acid | Salt formation | RT, 1–2 h | Quantitative |

Additional Notes from Literature

- Related pyrazole derivatives have been synthesized using similar methodologies, confirming the robustness of this synthetic approach.

- The use of thiosemicarbazide is critical for introducing the carbothioamide group, which imparts biological activity.

- Alternative cyclization agents and conditions (e.g., acidic catalysts, microwave-assisted synthesis) have been explored but standard reflux in ethanol with NaOH remains preferred for scalability.

- The sulphate salt form is preferred in pharmaceutical contexts due to improved pharmacokinetics.

化学反应分析

Types of Reactions

4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl and chlorophenyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with modified functional groups.

科学研究应用

4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazole derivatives, which are widely studied for their diverse biological and chemical properties. Key structural analogues include:

Hydrogen-Bonding and Crystal Packing

- The aminoethyl and sulphate groups in the target compound facilitate extensive hydrogen-bonding networks, as described in . This contrasts with non-sulfated analogues (e.g., 7a and 7b in ), which exhibit weaker intermolecular interactions due to the absence of ionizable sulphate .

- ’s compound, with a sulfanyl group, demonstrates weaker hydrogen-bonding capacity compared to the target’s sulphate, underscoring the role of electronegative substituents in crystal packing .

Conformational Analysis

- The pyrazole ring in the target compound likely adopts a puckered conformation, as analyzed using Cremer-Pople coordinates (). This contrasts with planar pyrazole derivatives lacking bulky substituents (e.g., ’s compounds), where ring puckering is minimal .

Research Findings and Implications

- Synthetic Challenges : The carbothioamide sulphate group complicates synthesis, requiring stringent control of sulfurization conditions to avoid side reactions .

- Thermodynamic Stability : Hydrogen-bonding networks () and ring puckering () contribute to the compound’s stability, making it less prone to degradation than analogues with weaker intermolecular interactions .

- Structure-Activity Relationships (SAR): The aminoethyl side chain may enhance receptor binding in biological systems, a hypothesis supported by studies on similar ethylamine-functionalized pyrazoles .

生物活性

4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate (CAS Number: 1177316-94-7) is a compound of interest due to its potential biological activities. It belongs to the class of pyrazole derivatives, which are known for various pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 394.9 g/mol. Its structure includes a pyrazole ring, an aminoethyl group, and a chlorophenyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1177316-94-7 |

| Molecular Formula | |

| Molecular Weight | 394.9 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. A study focusing on various pyrazole derivatives highlighted their ability to inhibit key cancer-related targets such as BRAF(V600E) and EGFR, which are critical in tumor growth and proliferation . The specific activity of this compound against different cancer cell lines remains to be fully elucidated; however, its structural similarities to other active pyrazole compounds suggest potential efficacy.

Synthesis and Evaluation

A series of studies have focused on synthesizing new pyrazole derivatives and evaluating their biological activities. For instance, a recent study synthesized several derivatives and tested them against a panel of human tumor cell lines, revealing varying degrees of antiproliferative activity. Compounds with specific substitutions showed enhanced activity against certain cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Research indicates that modifications in the substituents on the pyrazole ring can significantly influence their pharmacological effects. For example, the introduction of halogens or alkyl groups has been associated with improved potency against specific targets .

常见问题

Q. What are the key steps in synthesizing 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves sequential steps:

Pyrazole Ring Formation : Cyclization of hydrazine derivatives with diketones/ketoesters under reflux (e.g., ethanol/HCl, 80°C) .

Substituent Introduction :

- 3-Chlorophenyl Group : Friedel-Crafts alkylation using AlCl₃ as a catalyst.

- Aminoethyl Group : Nucleophilic substitution of halogenated intermediates with ethylenediamine.

- Carbothioamide Group : Reaction with thiourea in basic conditions (e.g., NaOH/ethanol) .

Sulphation : Treatment with sulphuric acid to form the sulphate salt.

Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters affecting yield .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, pyrazole protons at δ 5.8–6.2 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 313.36) .

- X-ray Crystallography : Resolve stereochemistry and confirm sulfate coordination .

Q. How does the compound’s reactivity vary under acidic vs. basic hydrolysis conditions?

Methodological Answer:

- Acidic Hydrolysis (HCl, 6M) : Cleaves the carbothioamide group to yield a carboxylic acid and releases H₂S gas. Monitor via gas chromatography .

- Basic Hydrolysis (NaOH, 1M) : Generates a thiolate intermediate, which oxidizes to disulfides in air. Use UV-Vis spectroscopy to track absorbance at 260 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reaction mechanisms?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (e.g., ΔE ≈ 4.2 eV indicates nucleophilic reactivity) .

- Reaction Pathway Mapping : Use intrinsic reaction coordinate (IRC) simulations to model oxidation mechanisms (e.g., aminoethyl → imine conversion) .

- Docking Studies : Simulate binding to biological targets (e.g., COX-2 enzyme) using AutoDock Vina to assess potential bioactivity .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole derivatives?

Methodological Answer:

- Fragment-Based Analysis : Systematically modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and compare bioactivity .

- Multivariate Regression : Correlate electronic parameters (Hammett σ values) with IC₅₀ data to identify dominant SAR factors .

- Meta-Analysis : Aggregate data from similar compounds (e.g., 5-phenylpyrazole analogues) to isolate trends in solubility vs. potency .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, EPR) address challenges in characterizing the aminoethyl and sulphate groups?

Methodological Answer:

- HSQC/TOCSY NMR : Resolve overlapping signals from the aminoethyl group (e.g., δ 2.8–3.2 ppm for CH₂NH₂) .

- EPR Spectroscopy : Detect radical intermediates during oxidation of the thioamide group (g ≈ 2.003) .

- Raman Spectroscopy : Identify sulphate vibrations (≈1100 cm⁻¹) obscured by IR absorption in aqueous media .

Q. What methodologies validate the compound’s mechanism of action in enzymatic inhibition assays?

Methodological Answer:

- Kinetic Studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varied substrate concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .

- Fluorescence Quenching : Monitor tryptophan residue changes in target enzymes (e.g., λₑₓ = 280 nm, λₑₘ = 340 nm) .

Q. How can researchers design experiments to reconcile conflicting data on the compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer:

- Redox Cycling Assays : Use DPPH and FRAP assays under controlled O₂ levels to differentiate mechanisms .

- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) in cell cultures with/without antioxidant cofactors (e.g., glutathione) .

- Dose-Response Modeling : Fit data to Hill equations to identify threshold concentrations where pro-oxidant effects dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。